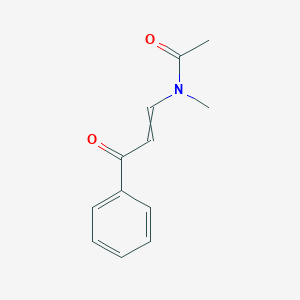
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is an organic compound with a unique structure that includes a phenyl group and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of N-methylacetamide with 3-oxo-3-phenylprop-1-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s enone moiety allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 3-methyl-1-[(1E)-3-oxo-3-phenyl-1-propenyl]pyridinium chloride
Uniqueness
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is unique due to its specific structural features, such as the enone moiety and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Propiedades
Número CAS |
61071-44-1 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-methyl-N-(3-oxo-3-phenylprop-1-enyl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clave InChI |
SPQUCXWVFOIRAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)


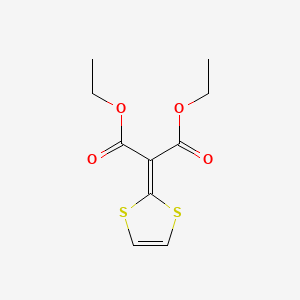
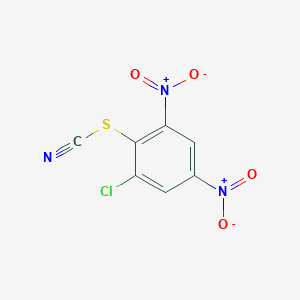
![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)



silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
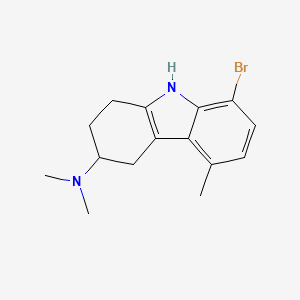
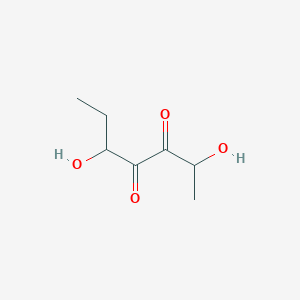
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
